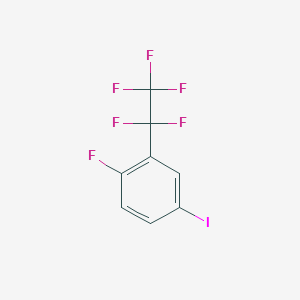

5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene

Description

Properties

IUPAC Name |

1-fluoro-4-iodo-2-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6I/c9-6-2-1-4(15)3-5(6)7(10,11)8(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEZMPHWSDOHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901200452 | |

| Record name | Benzene, 1-fluoro-4-iodo-2-(1,1,2,2,2-pentafluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901200452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447671-87-5 | |

| Record name | Benzene, 1-fluoro-4-iodo-2-(1,1,2,2,2-pentafluoroethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447671-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-fluoro-4-iodo-2-(1,1,2,2,2-pentafluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901200452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Magnesium-Iron Catalyzed Cross-Coupling

A patent by CN103221391A outlines a multi-step synthesis beginning with the cross-coupling of 1-cyclopentyl-2-(trifluoromethyl)benzene derivatives. In this method, bromopentane reacts with a trifluoromethylated benzene precursor in the presence of magnesium and an iron catalyst (e.g., Fe(acac)₃) to form a biaryl intermediate. The cross-coupling step employs tetrahydrofuran (THF) as the solvent, achieving moderate yields (50–65%).

Reaction Scheme:

- Bromopentane + Trifluoromethylated benzene → Biaryl intermediate (Mg/Fe catalysis)

- Intermediate + 1,3,5-trioxane → Chloromethylated product (H₂SO₄/Cl⁻)

Chloromethylation with 1,3,5-Trioxane

The chloromethylation step utilizes 1,3,5-trioxane and chlorinating agents (e.g., HCl/SOCl₂) under acidic conditions to introduce the chloromethyl group. This step is critical for subsequent alkylation reactions but requires careful control of stoichiometry to avoid over-chlorination.

Hypervalent Iodine Reagent-Mediated Pentafluoroethylation

La(OTf)₃-Catalyzed Asymmetric Synthesis

Granados et al. developed an enantioselective α-pentafluoroethylation of alkyl 1-indanone-2-carboxylates using hypervalent iodine(III)-CF₂CF₃ reagents. Although focused on indanones, this method’s use of La(OTf)₃ with (S,R)-indanyl-pybox ligands (10 mol%) in acetonitrile at room temperature provides a template for introducing the pentafluoroethyl group into aromatic systems.

Optimized Protocol:

Radical Pathway Considerations

Mechanistic studies suggest a radical intermediate forms during the pentafluoroethylation step, as evidenced by inhibition experiments with Galvinoxyl (a radical scavenger). This insight supports the design of light- or peroxide-initiated radical reactions for similar substrates.

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

- Regioselectivity in Chloromethylation: Over-chlorination can occur if reaction times exceed 12 hours. Optimal conditions require stoichiometric HCl and temperatures below 40°C.

- Catalyst Cost: Pd-based methods, while efficient, incur higher costs compared to Fe or La catalysts. Iron-catalyzed systems offer a cost-effective alternative for industrial applications.

- Radical Stability: Radical-mediated pathways require inert atmospheres and dry solvents to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Major Products

Substitution: Products with nucleophiles replacing the iodine atom.

Oxidation: Products with hydroxyl or carbonyl groups.

Reduction: Products with the iodine atom replaced by a hydrogen atom.

Scientific Research Applications

5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organofluorine compounds.

Biology: Investigated for its potential interactions with biological molecules due to its unique electronic properties.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene involves its interaction with molecular targets through its electron-withdrawing fluorine atoms and the steric effects of the iodine atom. These interactions can influence the compound’s reactivity and binding affinity with various substrates, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

Structural Analogs in Halogenated Benzene Derivatives

The compound is compared to structurally related halogenated and perfluoroalkylated benzenes (Table 1).

Table 1: Structural and Functional Comparison

Key Differences :

- Fluorination Pattern : The pentafluoroethyl group provides stronger electron withdrawal than trifluoromethyl or single fluorine substituents, altering electronic properties and solubility .

- Applications : While benzoimidazole derivatives (e.g., [1977-72-6] in ) are pharmacologically relevant, the target compound’s perfluoroalkyl chain may suit materials science (e.g., liquid crystals or surfactants).

Biological Activity

5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene (CAS Number: 1447671-87-5) is an organofluorine compound characterized by the presence of both iodine and fluorine atoms attached to a benzene ring. This compound has garnered interest due to its unique chemical properties influenced by the electron-withdrawing effects of fluorine atoms and the relatively large size of the iodine atom. These characteristics suggest potential applications in various fields, including medicinal chemistry and materials science.

The molecular formula for this compound is C8H3F6I. The compound's structure is notable for its combination of halogen substituents, which significantly affect its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H3F6I |

| IUPAC Name | 1-fluoro-4-iodo-2-(1,1,2,2,2-pentafluoroethyl)benzene |

| CAS Number | 1447671-87-5 |

| Melting Point | Not specified |

| Solubility | Not specified |

The biological activity of this compound is primarily attributed to its interaction with molecular targets through its electron-withdrawing fluorine atoms and the steric effects of the iodine atom. These interactions can influence the compound’s reactivity and binding affinity with various biological substrates.

Antimicrobial Activity

Research has shown that compounds with similar structural features exhibit moderate to good antimicrobial activity. For instance, studies on related organofluorine compounds have demonstrated their effectiveness against various microbial strains. The specific biological activity of this compound in antimicrobial assays remains to be fully explored but suggests potential as a lead compound in drug development.

Cytotoxicity and Pharmacological Potential

Preliminary investigations into the cytotoxic effects of halogenated benzene derivatives indicate that such compounds can exhibit selective toxicity towards cancer cell lines. The unique electronic properties imparted by the fluorine and iodine substituents may enhance their ability to interact with cellular targets involved in cancer progression.

Case Studies

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound reported successful synthesis using nucleophilic substitution reactions. The characterization was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Case Study 2: Biological Assays

In a comparative study involving structurally similar compounds, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. Results indicated that compounds with similar halogenation patterns could modulate enzyme activity effectively.

Applications in Research

The compound is being explored for various applications:

- Medicinal Chemistry : Its potential as a building block for developing new fluorinated pharmaceuticals.

- Material Science : Utilized in creating advanced materials such as fluorinated polymers and coatings due to its unique properties.

Q & A

Q. What are the recommended synthetic routes for 5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene?

The synthesis typically involves sequential halogenation and fluorination steps. A plausible method includes:

- Step 1 : Introduce the pentafluoroethyl group via cross-coupling (e.g., Kumada or Negishi coupling) using a pentafluoroethylzinc reagent.

- Step 2 : Fluorination at the 2-position using Selectfluor® or DAST (diethylaminosulfur trifluoride).

- Step 3 : Regioselective iodination at the 5-position using N-iodosuccinimide (NIS) under acidic conditions. Monitor reaction progress via TLC and purify intermediates via column chromatography. Validate purity using GC-MS or HPLC .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- NMR : NMR is critical for confirming the pentafluoroethyl group (characteristic splitting patterns at ~-80 to -85 ppm). NMR resolves aromatic protons, while NMR identifies iodinated/fluorinated carbons.

- X-ray crystallography : Use SHELX for structure refinement. The iodine atom’s heavy atom effect aids in phasing .

- Mass spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks and isotopic patterns (iodine: M+2 peak).

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile intermediates.

- Waste disposal : Separate halogenated waste and consult institutional guidelines for fluorinated/iodinated compounds.

- Emergency response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water contact to prevent HF release .

Advanced Research Questions

Q. How does the electron-withdrawing pentafluoroethyl group influence reactivity in cross-coupling reactions?

The pentafluoroethyl group decreases electron density on the benzene ring, activating it toward nucleophilic substitution but deactivating toward electrophilic attack. DFT calculations (e.g., Gaussian) can model charge distribution. Experimental validation via Hammett substituent constants () is recommended .

Q. What challenges arise in achieving regioselective iodination at the 5-position?

Competing iodination at ortho/meta positions may occur due to steric and electronic effects. Strategies include:

- Directing groups : Use temporary protecting groups (e.g., -B(OH)₂) to block undesired positions.

- Catalytic systems : Employ Pd/Cu catalysts to enhance selectivity.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve iodine solubility and reaction homogeneity .

Q. How can computational chemistry predict the compound’s stability under varying pH conditions?

Use molecular dynamics (MD) simulations or pKa prediction tools (e.g., ACD/Labs) to assess protonation states and hydrolytic degradation. Fluorinated aromatic systems generally exhibit high stability in acidic media but may degrade under strong bases .

Data Analysis and Contradictions

Q. Why do reported yields for iodination vary across studies?

Discrepancies arise from:

- Catalyst choice : Pd vs. Cu catalysts yield different turnover numbers.

- Reaction scale : Microscale reactions (<1 mmol) often report higher yields due to easier heat management.

- Impurity profiles : Residual solvents (e.g., DMF) may suppress iodination efficiency.

Q. How to resolve conflicting NMR assignments for fluorinated aromatic protons?

- 2D NMR : Use - HMBC to correlate fluorine and proton environments.

- Reference data : Compare with NIST Chemistry WebBook entries for analogous fluorinated aromatics .

Applications in Advanced Research

Q. What role does this compound play in developing fluorinated liquid crystals?

The pentafluoroethyl group enhances dielectric anisotropy and thermal stability. Investigate mesophase behavior via differential scanning calorimetry (DSC) and polarized optical microscopy. Compare with non-fluorinated analogs to isolate structure-property relationships .

Q. Can this compound serve as a precursor for radiopharmaceuticals?

The iodine atom allows for or radiolabeling. Evaluate in vivo stability using SPECT/CT imaging in model organisms. Optimize chelation strategies to minimize in vivo dehalogenation .

Methodological Recommendations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.